molecular formula CH2BrLi B14350678 Lithium, (bromomethyl)- CAS No. 92533-92-1

Lithium, (bromomethyl)-

Cat. No.: B14350678
CAS No.: 92533-92-1
M. Wt: 100.9 g/mol
InChI Key: JLEFJNSIUHZNFU-UHFFFAOYSA-N
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Description

Lithium (bromomethyl)-, a highly reactive organolithium compound, is characterized by its strong basicity and temperature sensitivity. It serves as a critical intermediate in organic synthesis, particularly for constructing epoxides and pharmaceutical building blocks. Key properties include:

  • Synthesis and Stability: Generated in situ under cryogenic conditions, bromomethyl lithium is typically stabilized in solution or flow systems. In flow chemistry, it remains stable between -80°C and -20°C, enabling scalable processes .
  • Reactivity: It reacts with ketones to form bromomethyl alkoxy intermediates, which cyclize to terminal epoxides upon warming . This reactivity is exploited in synthesizing fluconazole intermediates, highlighting its pharmaceutical relevance .

Properties

CAS No.

92533-92-1

Molecular Formula

CH2BrLi

Molecular Weight

100.9 g/mol

IUPAC Name

lithium;bromomethane

InChI

InChI=1S/CH2Br.Li/c1-2;/h1H2;/q-1;+1

InChI Key

JLEFJNSIUHZNFU-UHFFFAOYSA-N

Canonical SMILES

[Li+].[CH2-]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium, (bromomethyl)- typically involves the reaction of bromomethane with lithium metal. One common method is to react bromomethane with lithium in an anhydrous ether solvent under an inert atmosphere to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the lithium metal.

Industrial Production Methods

Industrial production of lithium, (bromomethyl)- follows similar principles but on a larger scale. The process involves the careful handling of lithium metal and bromomethane, ensuring that the reaction conditions are tightly controlled to maximize yield and minimize byproducts. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

One of the primary applications of lithium, (bromomethyl)- is in nucleophilic addition reactions. For instance:

  • Addition to Aldehydes and Ketones : When lithium, (bromomethyl)- reacts with aldehydes or ketones, it can yield oxiranes with yields ranging from 85% to 93%. This reaction showcases its ability to form cyclic ethers through nucleophilic attack on the carbonyl carbon .

  • Formation of Boronates : In another reaction pathway, triisopropyl borate reacts with lithium, (bromomethyl)- to yield diisopropyl(bromomethyl)boronate with an impressive yield of 89% .

Lithium-Bromine Exchange Reactions

Lithium-bromine exchange is a crucial reaction involving lithium, (bromomethyl)-. The efficiency of this exchange varies significantly depending on the solvent used:

Reaction Yields and Conditions

Reaction TypeReactantsProductYield (%)Conditions
Nucleophilic AdditionLithium, (bromomethyl)- + Aldehyde/KetoneOxirane85-93THF at -78 °C
Formation of BoronatesLithium, (bromomethyl)- + Triisopropyl borateDiisopropyl(bromomethyl)boronate89THF at -78 °C
Lithium-Bromine ExchangeAryl Bromide + n-BuLiAryl Lithium>97THF/Heptane mixture
Continuous Flow Epoxide SynthesisKetone + Lithium, (bromomethyl)-Terminal EpoxideHighContinuous flow reactor

Solvent Influence on Reaction Outcomes

SolventReaction TypeObservations
HeptaneLithium-Bromine ExchangeNo reaction
TetrahydrofuranLithium-Bromine ExchangeRapid exchange
Diethyl EtherNucleophilic AdditionSlower reaction

Scientific Research Applications

Lithium, (bromomethyl)- has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates.

    Materials Science: It is used in the preparation of advanced materials with specific properties.

    Catalysis: It can act as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism by which lithium, (bromomethyl)- exerts its effects involves the formation of reactive intermediates. The bromomethyl group can undergo nucleophilic attack, leading to the formation of new carbon-carbon bonds. The lithium atom stabilizes the negative charge on the intermediate, facilitating the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dichloromethyl Lithium

  • Temperature Sensitivity : Dichloromethyl lithium shares extreme temperature sensitivity but requires ~-120°C in traditional batch systems, making it less practical than bromomethyl lithium in flow setups .
  • Reactivity and Applications : Both compounds generate epoxides, but dichloromethyl lithium produces chloromethyl epoxides , which are less common in drug synthesis compared to bromomethyl-derived analogs .

n-Butyllithium (n-BuLi)

  • Reactivity Profile : Unlike bromomethyl lithium, n-BuLi acts primarily as a nucleophile and strong base for deprotonation or alkylation. For example, it facilitates aziridine synthesis via reactions with bromomethylaziridines .
  • Temperature Requirements : n-BuLi typically operates at -78°C , bridging the gap between bromomethyl lithium (flow-compatible) and dichloromethyl lithium (ultra-low temp) .

Lithium Aluminium Hydride (LiAlH₄)

  • Function : LiAlH₄ is a reducing agent, contrasting with bromomethyl lithium’s role as a base. It effectively reduces bromomethyl groups in pyrrolidines to yield N-hydroxypyrrolidines at room temperature .
  • Applications : This reduction is pivotal in synthesizing α-L-fucosidase inhibitors, demonstrating divergent utility compared to bromomethyl lithium’s epoxide formation .

Data Tables

Table 1: Comparative Properties of Lithium Reagents

Compound Temperature Stability Primary Reactivity Key Applications References
Lithium (bromomethyl)- -80°C to -20°C (flow) Epoxide formation Fluconazole intermediates
Dichloromethyl lithium ~-120°C (solution) Chloromethyl epoxides Specialty epoxide synthesis
n-Butyllithium -78°C (solution) Alkylation/deprotonation Aziridine synthesis
Lithium aluminium hydride Room temperature Reduction Bromomethyl group reduction

Research Findings and Case Studies

  • Flow Chemistry Advancements : Kappe’s work demonstrates bromomethyl lithium’s superiority in flow systems, achieving stable epoxidation at milder temperatures than dichloromethyl lithium. This scalability is critical for industrial drug synthesis .
  • Divergent Reactivity : While bromomethyl lithium and LiAlH₄ both involve lithium, their roles (base vs. reductant) underscore the diversity of lithium-based reagents in addressing synthetic challenges .

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